molecular formula C21H31N3O5 B193118 Lisinopril CAS No. 76547-98-3

Lisinopril

Cat. No.: B193118
CAS No.: 76547-98-3
M. Wt: 405.5 g/mol
InChI Key: RLAWWYSOJDYHDC-BZSNNMDCSA-N
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Description

Historical Context of Angiotensin-Converting Enzyme Inhibition Research

The history of ACE inhibition research is a notable chapter in medicinal chemistry, originating from observations of the effects of the venom of the Brazilian pit viper, Bothrops jararaca. lgcstandards.comlgcstandards.com Researchers discovered that this venom contained peptides that inhibited the enzyme responsible for converting angiotensin I to the potent vasoconstrictor angiotensin II. lgcstandards.comwikipedia.orgwikipedia.orgthe-rheumatologist.org This enzyme was later identified as angiotensin-converting enzyme (ACE). lgcstandards.comthe-rheumatologist.org

Early research in the 1970s focused on isolating and synthesizing these inhibitory peptides. Teprotide, a nonapeptide isolated from the venom, demonstrated significant ACE inhibition and hypotensive effects in vivo, but its peptide nature limited its oral bioavailability and clinical utility. wikipedia.orgwikipedia.org This spurred the search for orally active, non-peptide inhibitors.

Drawing inspiration from the structure of substrates and inhibitors of carboxypeptidase A, an enzyme thought to have a similar active site to ACE, scientists at Squibb embarked on a rational drug design program. lgcstandards.comlgcstandards.comwikipedia.orgpharmaceutical-journal.com This effort led to the development of captopril (B1668294) in 1975, the first orally active ACE inhibitor, which contained a sulfhydryl group that interacts with the zinc ion in the ACE active site. wikipedia.orgwikipedia.orgpharmaceutical-journal.comnih.gov Captopril's success validated ACE as a crucial therapeutic target. nih.gov

Evolution of Lisinopril within the ACE Inhibitor Class

Following the advent of captopril, research continued to develop ACE inhibitors with improved pharmacokinetic profiles and reduced side effects. This led to the development of enalapril, the first non-sulfhydryl-containing ACE inhibitor, which was approved a few years after captopril. wikipedia.org Enalapril is a prodrug that is hydrolyzed in the liver to its active metabolite, enalaprilat. wikipedia.org

Lisinopril emerged as a subsequent development, specifically designed by modifying the structure of enalaprilat. wikipedia.orglgcstandards.com Scientists at Merck systematically altered structural units of enalaprilat, and the addition of a lysine (B10760008) group proved significant. wikipedia.orglgcstandards.com Lisinopril is essentially the lysine analog of enalaprilat. guidetopharmacology.org A key distinction of Lisinopril is that it is not a prodrug, meaning it is administered in its active form and does not require hepatic conversion. wikipedia.orgguidetopharmacology.orgoup.comnih.gov This characteristic differentiates it from many other ACE inhibitors, including its precursor enalapril, and contributes to its pharmacokinetic profile, including a longer duration of action compared to captopril. oup.commims.com Lisinopril was approved for medical use in the United States in 1987, becoming the third ACE inhibitor available after captopril and enalapril. wikipedia.orgguidetopharmacology.org

The development of various ACE inhibitors, including Lisinopril, highlights the evolution in understanding the structure-activity relationships required for effective ACE inhibition and the efforts to optimize pharmacological properties.

Table 1: Timeline of Key ACE Inhibitor Developments

CompoundOrigin/ClassKey FeatureApprox. Development/Approval
TeprotideSnake Venom PeptideFirst ACE Inhibitor FoundEarly 1970s
CaptoprilSynthetic, SulfhydrylFirst Orally Active1975/1981 lgcstandards.comwikipedia.org
EnalaprilSynthetic, Non-sulfhydrylProdrug1985 wikipedia.org
LisinoprilSynthetic, Non-sulfhydrylNot a Prodrug, Lysine Analog1978/1987 wikipedia.org

Current Academic Research Landscape of Lisinopril

Current academic research involving Lisinopril continues to explore its multifaceted effects and potential applications, building upon its established role as an ACE inhibitor. While its primary mechanism of action through the renin-angiotensin-aldosterone system (RAAS) is well-understood, research delves into more nuanced aspects of its pharmacology and potential broader biological interactions. fda.govconsensus.appproteopedia.org

Studies continue to investigate the comparative effectiveness and mechanistic differences between Lisinopril and other ACE inhibitors or cardiovascular medications. For instance, research has compared Lisinopril to captopril in specific patient populations, examining outcomes beyond just blood pressure reduction. consensus.app The ATLAS study, for example, investigated different doses of Lisinopril in chronic heart failure, providing data on outcomes though specific dosage details are outside the scope here. consensus.appnih.gov The GISSI-3 and ALLHAT studies also included Lisinopril, contributing to the understanding of its effects in acute myocardial infarction and hypertension, respectively. consensus.appoup.com

Beyond its direct effects on the RAAS, academic inquiry has explored Lisinopril's influence on other biological pathways. Research indicates that Lisinopril can influence matrix metalloproteinase (MMP) activity, particularly MMP-2, which is relevant to preventing left ventricular remodeling in heart failure. consensus.app Studies have also investigated its potential effects on oxidative stress, showing it can enhance the recovery and reduce oxidative damage in cardiomyocytes, although it may not possess direct antioxidant properties itself. consensus.app

More recent academic research has also examined the interaction between Lisinopril and ACE2, an enzyme that shares homology with ACE and serves as the receptor for SARS-CoV-2. Studies in animal models have indicated that Lisinopril can increase tissue levels of ACE2 in various organs. consensus.app This area of research highlights the ongoing exploration of the complex interplay between ACE inhibitors and related biological systems, potentially uncovering new facets of their effects.

The academic landscape for Lisinopril research remains active, focusing on refining the understanding of its mechanisms, comparing its effects with other therapeutic agents, and exploring its potential influence on related physiological pathways beyond the classical RAAS inhibition.

Table 2: Areas of Current Academic Research Involving Lisinopril

Research AreaFocus
Comparative StudiesEfficacy and outcomes vs. other ACE inhibitors/cardiovascular drugs consensus.app
Left Ventricular RemodelingInhibition of MMP activity (e.g., MMP-2) consensus.app
Oxidative StressEffects on cardiomyocyte recovery and resistance to damage consensus.app
Interaction with ACE2Influence on tissue ACE2 levels consensus.app
Pharmacokinetic/Pharmacodynamic StudiesUnderstanding its unique profile as a non-prodrug oup.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-1-[(2S)-6-amino-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid
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InChI

InChI=1S/C21H31N3O5/c22-13-5-4-9-16(19(25)24-14-6-10-18(24)21(28)29)23-17(20(26)27)12-11-15-7-2-1-3-8-15/h1-3,7-8,16-18,23H,4-6,9-14,22H2,(H,26,27)(H,28,29)/t16-,17-,18-/m0/s1
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InChI Key

RLAWWYSOJDYHDC-BZSNNMDCSA-N
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Canonical SMILES

C1CC(N(C1)C(=O)C(CCCCN)NC(CCC2=CC=CC=C2)C(=O)O)C(=O)O
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Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CCCCN)N[C@@H](CCC2=CC=CC=C2)C(=O)O)C(=O)O
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Molecular Formula

C21H31N3O5
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Related CAS

83915-83-7 (Parent)
Record name Lisinopril
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DSSTOX Substance ID

DTXSID6040537
Record name Lisinopril
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Molecular Weight

405.5 g/mol
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Physical Description

Solid
Record name Lisinopril
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Solubility

97 mg/mL
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CAS No.

76547-98-3, 77726-95-5, 83915-83-7
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Molecular and Cellular Mechanisms of Lisinopril Action

Angiotensin-Converting Enzyme (ACE) Inhibition

ACE is a peptidyl dipeptidase that plays a pivotal role in the RAAS cascade. fda.gov Lisinopril functions as a potent inhibitor of this enzyme. consensus.app

Competitive Antagonism of Angiotensin I to Angiotensin II Conversion

Lisinopril competitively inhibits ACE, thereby blocking the conversion of angiotensin I (an inactive decapeptide) to angiotensin II (a potent vasoconstrictor and the primary biologically active peptide of the RAAS). wikipedia.orgconsensus.appnih.govnih.gov This competitive antagonism reduces the circulating and tissue levels of angiotensin II. wikipedia.orgfda.gov

Impact on Renin-Angiotensin-Aldosterone System (RAAS) Cascades

The inhibition of ACE by lisinopril has widespread effects on the entire RAAS cascade. Reduced levels of angiotensin II lead to decreased vasoconstrictor activity, resulting in vasodilation and a reduction in blood pressure. consensus.appfda.gov Furthermore, lower angiotensin II levels lead to decreased secretion of aldosterone (B195564) from the adrenal cortex. wikipedia.orgconsensus.appfda.gov Aldosterone is a hormone that promotes sodium and water retention in the kidneys, thus reducing aldosterone levels increases sodium and water excretion, contributing to the antihypertensive effects and reducing blood volume. wikipedia.orgconsensus.appteachmephysiology.com The reduction in angiotensin II also removes the negative feedback on renin secretion, leading to increased plasma renin activity. fda.gov

The key impacts of Lisinopril on the RAAS cascade are summarized in the table below:

Component of RAASEffect of LisinoprilMechanism
Angiotensin IIncreasedReduced conversion to Angiotensin II due to ACE inhibition. fda.gov
Angiotensin IIDecreasedInhibition of ACE-mediated conversion of Angiotensin I. wikipedia.orgconsensus.appnih.govnih.gov
AldosteroneDecreasedReduced stimulation of adrenal cortex by Angiotensin II. wikipedia.orgconsensus.appfda.gov
Plasma Renin ActivityIncreasedRemoval of negative feedback inhibition by Angiotensin II. fda.gov
VasoconstrictionDecreasedReduced levels of the potent vasoconstrictor Angiotensin II. consensus.appfda.gov
Sodium and Water RetentionDecreasedReduced aldosterone secretion. wikipedia.orgconsensus.appteachmephysiology.com

Direct Cellular and Tissue-Level Effects

Cardioprotective Modulations beyond Hemodynamics

Lisinopril demonstrates cardioprotective effects that extend beyond its ability to lower blood pressure and reduce hemodynamic load on the heart. consensus.appahajournals.org These effects involve direct actions on cardiac cells and the myocardial environment.

Detailed research findings highlight several mechanisms:

Oxidative Stress Reduction: Lisinopril has been shown to enhance the recovery of cardiomyocytes during reoxygenation and reduce oxidative damage. consensus.appconsensus.app Studies in human cardiomyocytes indicate that lisinopril can increase the expression of protective proteins against oxidative stress, such as catalase, SOD2, and thioredoxin. consensus.appconsensus.app It may also reduce the expression of proteins involved in cardiac fibrosis. consensus.app

Improved Endothelial Function: ACE inhibitors, including lisinopril, can improve endothelial function. ahajournals.orgjacc.org This may be partly mediated by increased bradykinin (B550075) levels, which stimulate nitric oxide (NO) release from endothelial cells. nih.govjacc.org Improved endothelial function contributes to better vascular tone and reduced vascular remodeling. nih.govahajournals.org

Myocardial Remodeling Prevention

Left ventricular (LV) remodeling, characterized by changes in the size, shape, and thickness of the left ventricle, is a significant factor in the progression of heart failure following conditions like myocardial infarction. nih.govscielo.brahajournals.org Lisinopril plays a crucial role in preventing or attenuating myocardial remodeling. nih.govscielo.br

Mechanisms involved in the prevention of myocardial remodeling include:

Inhibition of Matrix Metalloproteinases (MMPs): Lisinopril has been shown to inhibit the activity of matrix metalloproteinases, particularly MMP-2, which are enzymes involved in the degradation of the extracellular matrix in the myocardium. consensus.appnih.gov By inhibiting MMPs, lisinopril helps prevent the breakdown and unfavorable rearrangement of the cardiac extracellular matrix, thus counteracting LV dilatation and myocardial hypertrophy. consensus.appnih.gov

Reduced Angiotensin II Effects: Angiotensin II itself acts as a growth factor for vascular smooth muscle cells and can stimulate the production of factors involved in remodeling, such as metalloproteinases and plasminogen activator inhibitor. ahajournals.org By reducing angiotensin II levels, lisinopril mitigates these pro-remodeling effects. ahajournals.orgnih.gov

Bradykinin Effects: Increased bradykinin levels resulting from ACE inhibition may also contribute to anti-remodeling effects, potentially by influencing nitric oxide synthesis and reducing collagen accumulation. ahajournals.orgnih.gov

Studies in animal models have demonstrated that lisinopril treatment initiated at the time of inducing volume overload can prevent LV dilatation and attenuate myocardial hypertrophy. nih.gov Even when initiated later, lisinopril can attenuate LV dilatation and hypertrophy, although the effect on ventricular compliance and systolic function may be less pronounced compared to preventative treatment. nih.gov

Influence on Oxidative Stress Pathways in Cardiomyocytes

Lisinopril has demonstrated protective effects against oxidative stress in cardiomyocytes. Studies indicate that lisinopril can enhance the recovery of cardiomyocytes during reoxygenation and reduce oxidative damage consensus.appconsensus.app. It has been shown to improve the viability of cardiomyocytes exposed to oxidative agents, although it does not possess direct antioxidant properties consensus.app. A significant mechanism involves the upregulation of endogenous antioxidant defense proteins within human cardiomyocytes, including catalase, SOD2, and thioredoxin consensus.appnih.govnih.govresearchgate.netfrontiersin.org. Furthermore, research suggests that lisinopril's protective effects against oxidative stress and fibrosis in human cardiomyocytes may be mediated through the activation of Sirtuin 1 and Sirtuin 6 pathways nih.govnih.govresearchgate.net.

Table 1: Effects of Lisinopril Treatment on Oxidative Stress and Fibrotic Markers in Human Cardiomyocytes (Illustrative Data based on Research Findings)

MarkerControl (Relative Expression)Lisinopril Treatment (Relative Expression)Change (Fold)
Catalase1.0>1
SOD21.0>1
Thioredoxin1.0>1
Osteopontin1.0<1
Galectin-31.0<1
Sirtuin 11.0>1
Sirtuin 61.0>1

Note: This table represents illustrative findings based on the research indicating the direction of change in marker expression nih.govnih.govresearchgate.net. Specific fold changes can vary depending on experimental conditions and lisinopril concentration.

Vascular Endothelial Function Enhancement

Lisinopril contributes to the enhancement of vascular endothelial function, which is often impaired in various cardiovascular conditions oup.com. It has been shown to reverse the deterioration of endothelial function in patients with hypercholesterolemia, leading to a significant increase in the response to both endothelium-dependent and endothelium-independent vasodilators oup.com. In atherosclerotic coronary arterioles, lisinopril significantly improved responses to endothelium-dependent agonists like histamine, serotonin, and acetylcholine (B1216132) nih.govphysiology.org. This beneficial effect on endothelial function is attributed, in part, to increased bioavailability of nitric oxide (NO), a crucial vasodilator and anti-atherogenic molecule nih.govphysiology.org. The effect of lisinopril on improving endothelial function has been shown to be prevented by bradykinin antagonists, highlighting the role of the kinin-kallikrein system in mediating these effects nih.govphysiology.org.

Endothelial Progenitor Cell Migration Modulation

Endothelial progenitor cells (EPCs) play a vital role in vascular repair and regeneration. Research indicates that lisinopril enhances the migratory capabilities of EPCs consensus.appconsensus.appnih.govresearchgate.nete-coretvasa.cz. Studies comparing different ACE inhibitors have shown that lisinopril can promote EPC migration in a dose-dependent manner nih.govresearchgate.net. Notably, high-dose lisinopril (100 mM) demonstrated superior efficacy in promoting EPC migration compared to captopril (B1668294) and ramipril (B1678797) at the same concentration in one study nih.govresearchgate.net.

Table 2: Effect of ACE Inhibitors on Endothelial Progenitor Cell Migration (Illustrative Data)

Treatment (Concentration)Total Migrated EPCs (Cells ± SD)
Control43,714 ± 7,216
Lisinopril (1 mM)60,750 ± 5,030
Lisinopril (10 mM)79,071 ± 2,043
Lisinopril (100 mM)150,750 ± 16,380
Captopril (1 mM)65,250 ± 6,750
Captopril (10 mM)90,000 ± 16,837
Captopril (100 mM)105,750 ± 8112
Ramipril (1 mM)49,500 ± 8,400
Ramipril (10 mM)64,285 ± 11,824
Ramipril (100 mM)86,625 ± 5,845

Note: This table presents illustrative data derived from a study comparing the effects of different ACE inhibitors on EPC migration nih.govresearchgate.net. The values represent mean ± standard deviation.

Protection Against Endothelial Injury

Lisinopril provides protective effects on the vascular endothelium against various forms of injury, including that induced by free radicals consensus.appconsensus.appnih.gov. In experimental models, lisinopril has been shown to prevent the conversion of acetylcholine-induced vasodilation to vasoconstriction following electrolytic injury, an effect indicative of endothelial damage nih.gov. This protective property of lisinopril, a non-sulfhydryl-containing ACE inhibitor, may be linked to unexpected antioxidant actions nih.gov.

Renal Glomerular and Tubular Cell Interactions

Interaction with Angiotensin-Converting Enzyme 2 (ACE2) Levels and Clinical Implications

Lisinopril has been shown to influence the levels of Angiotensin-Converting Enzyme 2 (ACE2), an enzyme that counterbalances the effects of ACE by cleaving angiotensin II into angiotensin-(1-7) ahajournals.orgnephjc.com. Studies in experimental models have demonstrated that lisinopril increases tissue levels of ACE2 in various organs, including the lung, kidney, small intestine, and brain consensus.appnih.govnih.gov. This increase in ACE2 levels has been observed to persist even after the cessation of lisinopril treatment nih.gov.

The interaction between lisinopril and ACE2 has gained particular attention in the context of viral infections, such as COVID-19, as ACE2 serves as the primary cellular receptor for SARS-CoV-2 entry nih.gov. While increased ACE2 levels induced by lisinopril could theoretically facilitate viral entry, research suggests a more complex interplay. In experimental COVID-19, lisinopril treatment led to higher lung viral loads but also decreased levels of pro-inflammatory cytokines, suggesting potential anti-inflammatory effects nih.gov. Furthermore, the decrease in ACE2 expression caused by SARS-CoV-2 infection can lead to detrimental vascular effects, which ACE inhibitors might help counteract by increasing ACE2 availability nih.gov. Interestingly, the combination of lisinopril with an angiotensin II receptor blocker (ARB), such as losartan (B1675146), does not appear to increase ACE2 levels, indicating a complex interaction between these drug classes on ACE2 expression consensus.appnih.gov.

Pharmacokinetic and Pharmacodynamic Characterization of Lisinopril

Drug Disposition and Systemic Exposure

Lisinopril is absorbed slowly and incompletely from the gastrointestinal tract following oral administration. ijprajournal.com The absolute bioavailability of lisinopril is approximately 25%, but this can vary considerably among individuals, with a reported range of 6% to 60%. ijprajournal.comwikipedia.orgnih.gov This variability is a key feature of lisinopril's absorption profile. The presence of food in the gastrointestinal tract does not significantly influence the absorption of lisinopril. ijprajournal.comnih.govdrugbank.com

Peak serum concentrations of lisinopril are typically observed within 6 to 8 hours after oral administration. nih.govdrugbank.com In patients with stable congestive heart failure (NYHA Class II-IV), the absolute bioavailability of lisinopril is reduced to approximately 16%. ijprajournal.comnih.gov However, the oral bioavailability in patients who have had an acute myocardial infarction is similar to that in healthy individuals. ijprajournal.comnih.gov

The absorption of lisinopril is thought to involve carrier-mediated transport, as studies have shown saturable absorption at higher concentrations. researchgate.net Research suggests that the intestinal peptide transporter plays a role in its uptake. nih.gov Additionally, the P-glycoprotein (P-gp) efflux transporter may contribute to its poor permeability, as inhibitors of P-gp have been shown to enhance lisinopril absorption. researchgate.net

Table 1: Bioavailability of Lisinopril

PopulationAverage BioavailabilityRange
Healthy Adults~25%6% to 60%
Patients with Congestive Heart Failure~16%Not Specified
Patients with Acute Myocardial InfarctionSimilar to Healthy AdultsNot Specified

Following absorption, lisinopril is widely distributed throughout the body's tissues. ijprajournal.com A notable characteristic of lisinopril is that it does not bind to serum proteins, including albumin. wikipedia.orgnih.govdrugbank.com This is in contrast to many other drugs and means that its distribution is not limited by protein binding. The apparent volume of distribution is approximately 124 liters. drugbank.com In patients with congestive heart failure, the volume of distribution appears to be slightly smaller than in healthy subjects. ijprajournal.comnih.gov Preclinical studies have indicated that lisinopril can cross the placental barrier. ijprajournal.com

Lisinopril is not metabolized in the body and is excreted entirely unchanged in the urine. wikipedia.orgnih.govdrugbank.com This lack of metabolism distinguishes it from some other ACE inhibitors that are prodrugs. wikipedia.org Elimination from the body is primarily dependent on renal function. consensus.appkarger.com The process of renal excretion likely involves glomerular filtration, tubular secretion, and tubular reabsorption. nih.gov Impaired renal function leads to decreased elimination of lisinopril. This decrease becomes clinically significant when the glomerular filtration rate falls below 30 mL/min. ijprajournal.com

Lisinopril exhibits a multiphasic elimination pattern. Declining serum concentrations show a prolonged terminal phase, which is thought to represent saturable binding to angiotensin-converting enzyme (ACE) and is not proportional to the dose. nih.govnih.gov This terminal phase has a half-life of approximately 40 hours. consensus.appnih.govnih.gov

However, the terminal half-life does not contribute to drug accumulation and is not predictive of steady-state parameters. consensus.appnih.gov The mean effective half-life for accumulation is approximately 12.6 hours. consensus.appnih.govdroracle.ai This effective half-life governs the dosing interval. Steady state is typically reached after the second daily dose. consensus.appnih.govnih.gov The mean accumulation ratio is 1.38. nih.gov

Table 2: Pharmacokinetic Parameters of Lisinopril

ParameterValue
Bioavailability
Average~25% ijprajournal.comwikipedia.orgnih.gov
Range6% to 60% ijprajournal.comwikipedia.orgnih.gov
Time to Peak Concentration (Tmax) 6 to 8 hours nih.govdrugbank.com
Protein Binding 0% wikipedia.orgnih.gov
Metabolism None wikipedia.orgnih.gov
Route of Elimination Unchanged in urine wikipedia.orgnih.govdrugbank.com
Effective Half-Life (Accumulation) 12.6 hours consensus.appnih.govdroracle.ai
Terminal Half-Life ~40 hours consensus.appnih.govnih.gov

Physiologically Based Pharmacokinetic (PBPK) Modeling

Physiologically based pharmacokinetic (PBPK) models have been developed to characterize the absorption and disposition of lisinopril in adults. These models integrate physiological and anatomical data with drug-specific properties to simulate the pharmacokinetic profile.

A PBPK model for lisinopril in adults described the drug's disposition using a minimal PBPK approach, which effectively captured the biphasic elimination of the compound. nih.govresearchgate.netugent.be The absorption of lisinopril in this model was characterized by intestinal peptide transporter-mediated uptake. nih.govresearchgate.netugent.be When validated against literature data, the adult PBPK model adequately described the observed clinical data, with predictions falling within a twofold range of the actual observations. nih.govresearchgate.netugent.be

Population pharmacokinetic analyses, which are related to PBPK modeling, have also been conducted in adult populations, including the elderly and those with renal disease. nih.govdrugbank.comconsensus.app These studies have confirmed that lisinopril clearance is significantly influenced by factors such as creatinine (B1669602) concentration, age, weight, and the presence of cardiac failure. nih.govdrugbank.comconsensus.app The volume of distribution, however, was not found to be significantly influenced by these clinical features. nih.govdrugbank.com

Therapeutic Efficacy and Clinical Outcomes in Cardiovascular Pathologies

Congestive Heart Failure (CHF) and Left Ventricular Dysfunction

Lisinopril is a cornerstone in the treatment of chronic heart failure (CHF) and left ventricular dysfunction due to its ability to reduce the workload on the heart and inhibit the maladaptive effects of the renin-angiotensin-aldosterone system.

Morbidity and Mortality Reduction in Chronic Heart Failure

Large-scale clinical trials have demonstrated that ACE inhibitors significantly reduce morbidity and mortality in patients with CHF. Lisinopril, when added to diuretics and/or digoxin, provides symptomatic benefits in these patients. nih.gov

Impact of High-Dose vs. Low-Dose Lisinopril Strategies (ATLAS Study)

The Assessment of Treatment with Lisinopril and Survival (ATLAS) trial was a large randomized controlled trial specifically designed to compare the effects of high-dose versus low-dose lisinopril on morbidity and mortality in patients with chronic heart failure and a left ventricular ejection fraction of ≤ 30%. bmj.comnih.govahajournals.orgpharmgkb.org The study enrolled 3164 patients with NYHA class II to IV heart failure. nih.govpharmgkb.org Patients were randomly assigned to receive either low doses (2.5 to 5.0 mg daily) or high doses (32.5 to 35 mg daily) of lisinopril for a median follow-up of 46 months. nih.govahajournals.orgoup.com

The ATLAS study found that while there was a nonsignificant trend towards lower all-cause mortality (42.5% for high dose vs. 44.9% for low dose, p=0.13) and cardiovascular mortality (37.2% vs. 40.2%, p=0.07) in the high-dose group, high-dose lisinopril significantly reduced the combined risk of death or hospitalization for any reason by 12% (p=0.002) compared to the low-dose group. nih.govbmj.comnih.govahajournals.orgoup.comacpjournals.org High-dose therapy also resulted in 24% fewer hospitalizations for heart failure (p=0.002). nih.govnih.gov

The results indicated that high-dose lisinopril was more effective than low-dose in reducing combined endpoints that included all-cause mortality combined with all-cause admissions, cardiovascular admissions, or CHF admissions, as well as cardiovascular mortality plus cardiovascular admissions. bmj.comacpjournals.org The reduction in risk for death or hospitalization was consistent regardless of age, sex, cause of heart failure, ejection fraction, or NYHA class. ahajournals.org

The ATLAS study suggested that while low doses of ACE inhibitors provide some benefit, higher doses offer additional reductions in major clinical events in patients with chronic heart failure. nih.govahajournals.org The findings supported the use of higher, maximally tolerated doses of lisinopril in this patient population to achieve greater reductions in morbidity and mortality. nih.gov

The economic analysis of the ATLAS trial showed that the cost savings from fewer heart failure hospitalizations in the high-dose group offset the higher drug costs, resulting in similar total hospital and drug costs between the high- and low-dose groups. pharmgkb.org

ATLAS Study Outcomes (3-Year Follow-up)

Hospitalization Rates in ATLAS Study

Reduction in Hospitalizations for Heart Failure Exacerbations

Clinical trials have indicated that lisinopril can significantly reduce hospitalizations for heart failure. The Assessment of Treatment with Lisinopril And Survival (ATLAS) study, which compared high doses (32.5 to 35 mg daily) and low doses (2.5 to 5.0 mg daily) of lisinopril in patients with NYHA class II to IV heart failure and an ejection fraction ≤ 30%, found that the high-dose group had significantly fewer hospitalizations for heart failure compared to the low-dose group (24% fewer hospitalizations, P=0.002). nih.govahajournals.org The high-dose group also showed a significant 12% lower risk of death or hospitalization for any reason (P=0.002). nih.govahajournals.orgoup.com

A retrospective analysis comparing the effectiveness of different ACE inhibitors on heart failure hospitalization in a large cohort of patients found that lisinopril had a crude heart failure hospitalization rate of 4.49%. becarispublishing.com After propensity score weighting, lisinopril showed similar effectiveness in reducing heart failure hospitalizations when compared with captopril (B1668294). becarispublishing.com

StudyComparisonOutcomeHazard Ratio (95% CI)P-value
ATLAS StudyHigh-dose vs. Low-dose LisinoprilHospitalizations for Heart FailureNot specified, 24% fewer0.002
ATLAS StudyHigh-dose vs. Low-dose LisinoprilDeath or Hospitalization (any reason)0.88 (0.82-0.95)0.002

Data derived from search results nih.govahajournals.orgoup.com. Specific hazard ratio for heart failure hospitalizations was not explicitly stated as a single value in the provided snippets, but the percentage reduction was given.

Improvement in Cardiac Function Parameters

Lisinopril has demonstrated the ability to enhance cardiac function in patients with heart failure. consensus.app

Enhancement of Left Ventricular Ejection Fraction

Lisinopril has been shown to improve left ventricular ejection fraction (LVEF) in patients with heart failure, including those with moderately to severely decreased function. consensus.appnih.govnih.govconsensus.app In a 12-week randomized, double-blind trial, lisinopril significantly improved LVEF compared with placebo in patients with NYHA Class II-IV heart failure. nih.gov Another study comparing lisinopril to captopril also found that lisinopril, but not captopril, improved LVEF. nih.gov

Lisinopril has also been shown to increase ejection fraction in hypertensive patients with left ventricular hypertrophy. oup.com

Study DesignPatient PopulationComparisonOutcome MeasurementResult (Lisinopril vs. Comparator/Placebo)Citation
12-week prospective, randomized, double-blindCHF (NYHA Class II-IV) on digitalis/diureticsLisinopril vs. PlaceboLVEFSignificantly improved nih.gov
12-week randomized, double-blind, parallelCHF (Class II-IV) on digoxin/diureticsLisinopril vs. CaptoprilLVEFImproved LVEF (Captopril did not) nih.gov
Short-term studyHypertensive patients with LV hypertrophyLisinoprilEjection FractionIncreased (p<0.01) oup.com
Effects on Exercise Tolerance and Functional Capacity

Several studies have demonstrated that lisinopril significantly improves exercise tolerance in patients with CHF. consensus.appnih.govconsensus.app In a randomized, double-blind study, patients receiving lisinopril showed a greater increase in exercise duration on a treadmill compared to those receiving captopril. consensus.app Another study confirmed that lisinopril treatment led to significant improvements in both bicycle and treadmill exercise tolerance, consistent across different age groups. consensus.app A 12-week trial also showed that lisinopril significantly improved exercise duration compared with placebo. nih.gov Lisinopril has been found to increase maximal oxygen uptake in patients with CHF. nih.gov

However, one study investigating the dose effects on aerobic exercise capacity in heart failure patients found that aerobic exercise capacity was greater with a lower dose of lisinopril (5 mg daily) compared to a higher dose (20 mg daily). nih.govpsu.edu

Study DesignPatient PopulationComparisonOutcome MeasurementResult (Lisinopril vs. Comparator/Placebo)Citation
Randomized, double-blindCHFLisinopril vs. CaptoprilExercise duration (treadmill)Greater increase with Lisinopril consensus.app
Study (details not fully specified)CHFLisinoprilExercise tolerance (bicycle/treadmill)Significant improvements consensus.app
12-week prospective, randomized, double-blindCHF (NYHA Class II-IV)Lisinopril vs. PlaceboExercise durationSignificantly improved nih.gov
Study (details not fully specified)CHFLisinoprilMaximal oxygen uptakeIncreased nih.gov
Randomized double-blind crossover trialSymptomatic Heart FailureLisinopril 5mg vs. 20mgAerobic exercise capacityGreater with 5mg dose (P=0.016) nih.govpsu.edu

Modulation of Neurohormonal Activation in Heart Failure

Neurohormonal activation, including the activation of the RAAS and adrenergic nervous system, plays a pivotal role in the pathophysiology and progression of heart failure. nih.govimrpress.com Angiotensin II, a key component of the RAAS, contributes to cardiac and kidney fibrosis and worsens neurohormonal activation by increasing the release of norepinephrine (B1679862) and stimulating aldosterone (B195564) production. imrpress.com Aldosterone further promotes sodium and water retention, fibrosis, and baroreceptor dysfunction. imrpress.com

ACE inhibitors modulate neurohormonal activation, and through this mechanism, they may induce beneficial effects on cardiac remodeling and improve morbidity and mortality in heart failure patients. nih.gov Antagonism of neurohormonal activation by ACE inhibitors may slow the rate of deterioration of left ventricular function. jacc.org

However, the ATLAS study, which compared high and low doses of lisinopril, found that high-dose therapy had no greater effect on key neurohormonal measurements such as angiotensin II, aldosterone, or catecholamines than low-dose treatment. jacc.org

Acute Myocardial Infarction (AMI)

Lisinopril has been shown to be beneficial when administered following acute myocardial infarction, impacting long-term cardiovascular outcomes.

Early Initiation and Long-Term Cardiovascular Outcomes

Early initiation of ACE inhibitors after AMI is recommended for hemodynamically stable patients with anterior ST-elevation myocardial infarction, heart failure, or ejection fraction ≤ 40%, unless contraindicated. nih.gov Guidelines recommend starting within the first 24 hours and continuing therapy indefinitely for anterior infarctions and left ventricular dysfunction. aafp.org

Data from the GISSI-3 trial, which involved over 19,000 patients, demonstrated that when lisinopril was given orally within 24 hours of symptom onset and continued for 6 weeks, it produced measurable survival benefits within 1 to 2 days of starting treatment. nih.gov Compared with no lisinopril treatment, reductions of 11% in the risk of mortality and 7.7% in a combined endpoint (death plus severe left ventricular dysfunction) were observed at 6 weeks. nih.gov These benefits in the combined endpoint persisted in the longer term, even after treatment withdrawal after 6 weeks in most patients, with a 6.2% reduction in the incidence rate at 6 months. nih.gov The GISSI-3 results indicated that initiation of ACE inhibitors within the first 24 hours after MI is safe and associated with a modest improvement in survival in patients treated with fibrinolytic agents, aspirin, and beta-blockers. acpjournals.org

An overview of individual data from early-onset ACE inhibitor trials in AMI showed a significant 7% proportional reduction in 30-day mortality (95% CI, 2% to 11%) for patients allocated to ACE inhibitors compared to control, corresponding to the avoidance of 4.8 deaths per 1000 patients. ahajournals.org ACE inhibitor therapy also significantly reduced the incidence of nonfatal heart failure within 30 days. ahajournals.org

Studies in rats have also indicated that both early and delayed treatment with lisinopril increased survival after MI. nih.gov Early treatment reduced cardiac dysfunction in small MIs, while delayed treatment did not have consistent effects. nih.gov The protective effect on cardiac function was detectable only in small (< 40% of LV) MIs in this animal model. nih.gov

A meta-analysis comparing lisinopril and ramipril (B1678797) in post-AMI patients with and without metabolic syndrome revealed that lisinopril significantly reduced the 1-year risk of cardiovascular events compared to placebo. consensus.app

Study/AnalysisPatient PopulationInterventionOutcomeResult (Lisinopril vs. Comparator/Control)Citation
GISSI-3 TrialPatients with AMI (initiated within 24 hours of symptom onset)Lisinopril for 6 weeksMortality (at 6 weeks)11% reduction in risk nih.gov
GISSI-3 TrialPatients with AMI (initiated within 24 hours of symptom onset)Lisinopril for 6 weeksDeath + severe LV dysfunction (at 6 weeks)7.7% reduction in risk nih.gov
GISSI-3 TrialPatients with AMI (initiated within 24 hours of symptom onset)Lisinopril for 6 weeks (benefit persisted)Death + severe LV dysfunction (at 6 months)6.2% reduction in incidence rate nih.gov
Overview of early-onset ACE inhibitor trialsPatients with AMI (early initiation)ACE Inhibitor (including Lisinopril in GISSI-3)30-day mortality7% proportional reduction (P=0.004) ahajournals.org
Overview of early-onset ACE inhibitor trialsPatients with AMI (early initiation)ACE Inhibitor (including Lisinopril in GISSI-3)Nonfatal heart failure (within 30 days)Significant reduction ahajournals.org
Meta-analysis of randomized, controlled studiesPost-AMI patients with/without metabolic syndromeLisinopril vs. Placebo1-year risk of cardiovascular eventsSignificantly reduced risk with Lisinopril consensus.app

Prevention of Left Ventricular Remodeling Post-Infarction

Left ventricular (LV) remodeling, characterized by changes in LV size, shape, and thickness, is a significant predictor of adverse outcomes following myocardial infarction (MI). jacc.org This process can involve infarct expansion and compensatory hypertrophy of non-infarcted regions, leading to global ventricular dilation and impaired function. jacc.org

Research findings, such as those from the Gruppo Italiano per lo Studio della Sopravvivenza nell'Infarto Miocardico (GISSI)-3 trial, which included over 19,000 patients, indicated that lisinopril administered within 24 hours of symptom onset and continued for 6 weeks attenuated the detrimental effects of LV remodeling. nih.govsemanticscholar.org Another study in rats with myocardial infarction showed that lisinopril attenuated ventricular remodeling, improving functional parameters and the degree of hypertrophy, particularly in infarcts smaller than 40% of the left ventricle. scielo.br

Clinical trials have consistently shown that ACE inhibition produces favorable effects on LV function in selected high-risk post-MI populations. ahajournals.org While some studies on the effect of ACE inhibitors on remodeling in patients with a patent infarct-related artery have shown conflicting results, the benefit appears to be greatest in patients at higher risk of LV dilation due to more extensive infarction, such as those with anterior or Q-wave MI with an occluded artery. jacc.org

Data from a meta-analysis of studies on the effect of very early ACE inhibition on LV dilation after MI in patients receiving thrombolysis also supports the benefit. jacc.org The consistent survival benefit observed with ACE inhibitors, compared to other vasodilators, suggests that biological tissue effects, in addition to vasodilation, play a role in preventing progressive LV remodeling. ahajournals.orgahajournals.org

Study/ContextPatient PopulationLisinopril Treatment DurationKey Finding on LV RemodelingCitation
GISSI-3 Trial> 19,000 patients post-MI6 weeksAttenuated detrimental effects of LV remodeling. nih.govsemanticscholar.org
Experimental Study (Rats)Rats with experimental MINot specifiedAttenuated ventricular remodeling, improved functional parameters (significant in smaller infarcts). scielo.br
Meta-analysis on early ACE inhibition post-MI845 patients receiving thrombolysisVery earlyShowed benefit on LV dilation. jacc.org
SAVE trial retrospective analysisPatients with asymptomatic LV dysfunction post-MI (using Captopril, an ACE inhibitor)1 yearSignificant reduction in LV end-systolic volume index. ahajournals.org

Impact on Mortality and Morbidity in Hemodynamically Stable Patients

Lisinopril has been shown to reduce mortality and cardiovascular morbidity in hemodynamically stable patients following myocardial infarction when administered as early treatment. nih.govrxfiles.casemanticscholar.orgmedcentral.com This benefit is considered an integral part of the early management of MI in suitable patients. rxfiles.casemanticscholar.org

The GISSI-3 trial demonstrated that oral lisinopril, given within 24 hours of symptom onset and continued for 6 weeks, produced measurable survival benefits. nih.govsemanticscholar.org Compared to no lisinopril treatment, there was an 11% reduction in the risk of mortality and a 7.7% reduction in a combined endpoint of death plus severe left ventricular dysfunction at 6 weeks. nih.govsemanticscholar.org These benefits were observed across various patient subgroups, including those at high risk such as women, the elderly, patients with diabetes mellitus, and those with anterior infarct and/or Killip class > 1. nih.gov The gains in the combined endpoint persisted at 6 months, even after treatment withdrawal in most patients, with a 6.2% reduction in the incidence rate compared to the control group. nih.gov

The Assessment of Treatment with Lisinopril and Survival (ATLAS) study, a large, randomized, double-blind trial in patients with chronic congestive heart failure (NYHA class II-IV and LVEF ≤ 30%), evaluated the effects of low versus high doses of lisinopril over a median follow-up of 46 months. rxfiles.caccjm.orgresearchgate.nethres.canih.gov While the reduction in all-cause mortality in the high-dose group (32.5-35 mg daily) compared to the low-dose group (2.5-5 mg daily) was not statistically significant (8% lower risk, P=0.128), there was a significant 12% lower risk of death or hospitalization for any reason (P=0.002) and 24% fewer hospitalizations for heart failure (P=0.002) in the high-dose group. rxfiles.caccjm.orgresearchgate.nethres.canih.gov These benefits were consistent across patient subgroups. ccjm.org

ACE inhibitors, including lisinopril, are recommended for hemodynamically stable patients within 24 hours following acute MI to improve survival. medcentral.comhres.ca Evidence supports their use in all types of MI, including posterior infarctions, showing significant reductions in morbidity and mortality rates in patients with ischemic heart disease and MI. droracle.ai

Study/ContextPatient PopulationLisinopril Treatment DurationKey Finding on Mortality and MorbidityCitation
GISSI-3 Trial> 19,000 patients post-MI6 weeks (early treatment)11% lower risk of mortality at 6 weeks; 7.7% lower risk of death + severe LV dysfunction at 6 weeks; benefits persisted at 6 months. nih.govsemanticscholar.org
ATLAS Study (High vs. Low Dose)3164 patients with chronic heart failure (NYHA II-IV, LVEF ≤ 30%)Median 46 monthsHigh dose: 12% lower risk of death or hospitalization (any reason); 24% fewer hospitalizations for heart failure (compared to low dose). rxfiles.caccjm.orgresearchgate.netnih.gov
Early treatment post-MI (General ACE Inhibitor)Hemodynamically stable patients post-MI (including posterior infarctions)At least 4-6 weeksSignificant reduction in morbidity and mortality rates. droracle.aiccjm.org

Nephroprotective Effects and Renal Considerations

Reduction of Proteinuria in Chronic Kidney Disease (CKD)

Proteinuria, the presence of excessive protein in the urine, is a critical marker of glomerular damage and a significant risk factor for the progression of CKD. ccjm.orgvin.com Lisinopril has been shown to effectively reduce proteinuria in patients with various forms of CKD. medscape.comconsensus.app This effect is considered a key mechanism by which ACE inhibitors like lisinopril slow the rate of renal function deterioration. medscape.com The reduction in proteinuria is achieved, in part, by decreasing intraglomerular pressure through the dilation of the efferent arteriole. medscape.comccjm.org

Efficacy in Normotensive Proteinuric CKD Patients

The renoprotective effects of lisinopril are not solely dependent on its blood pressure-lowering capabilities. Studies have demonstrated its efficacy in reducing proteinuria even in normotensive patients with CKD. nih.govnih.govaafp.org For instance, research involving normotensive patients with IgA nephropathy and normal renal function showed that increasing doses of lisinopril led to a stepwise decrease in proteinuria. nih.gov A Bayesian network meta-analysis further indicated that lisinopril had significantly greater efficacy in reducing proteinuria compared to placebo in normotensive CKD patients. nih.gov

Data from a study on normotensive patients with IgA nephropathy illustrates the dose-dependent reduction in proteinuria with lisinopril:

Lisinopril Dose (mg)Proteinuria Reduction (%) (vs. Control)
539
1044
1561
2067
Data Source: nih.gov

Synergistic Effects in Combination Therapies (e.g., with Curcumin)

Emerging research suggests that combining lisinopril with other agents may offer enhanced nephroprotective effects. consensus.app Studies in animal models of CKD have explored the synergistic potential of lisinopril in combination therapies. For example, research involving rats with adenine-induced CKD has shown that combining lisinopril with curcumin (B1669340) (CID 969516) and moderate exercise significantly improved kidney histopathology and biochemical markers of CKD compared to monotherapy. consensus.appresearchgate.netresearchgate.net While these findings are primarily from experimental models, they suggest potential avenues for future clinical investigation into combination strategies to further ameliorate renal injury. researchgate.netresearchgate.net

Management of Diabetic Nephropathy

Diabetic nephropathy is a leading cause of end-stage renal disease, and managing it is a critical aspect of diabetes care. nih.gov Lisinopril, as an ACE inhibitor, plays a significant role in the management of diabetic nephropathy. nih.govconsensus.appconsensus.app It has been shown to lower blood pressure and preserve renal function in both type 1 and type 2 diabetic patients with early or overt nephropathy. nih.gov Studies comparing lisinopril to other antihypertensive agents, such as atenolol (B1665814) (CID 2249), have demonstrated that lisinopril significantly reduces albuminuria, a marker of early diabetic nephropathy, to a greater extent despite similar blood pressure reductions. nih.govconsensus.appconsensus.app Long-term studies have confirmed these renoprotective effects, indicating that lisinopril can slow the progression of renal disease in normotensive patients with type 1 diabetes as well. nih.govconsensus.app Research has also explored the mechanisms behind lisinopril's benefit in diabetic nephropathy, including the reduction of inflammatory markers like urinary MCP-1 levels, which correlated with the observed decrease in proteinuria. diabetesjournals.org

Data from a study on type 2 diabetic patients with diabetic nephropathy treated with lisinopril over 12 months:

ParameterBaselineAfter 12 Months
Proteinuria (mg/24h)410 ± 662270 ± 389
Creatinine (B1669602) Clearance (ml/min)61 ± 2677 ± 41
Urinary MCP-1 (ng/mg creatinine)0.456 ± 0.220.08 ± 0.096
Data Source: diabetesjournals.org

Considerations in Renal Impairment and Renal Artery Stenosis

While generally beneficial for renal function, the use of lisinopril requires careful consideration in patients with pre-existing renal impairment or renal artery stenosis due to the potential for adverse effects on kidney function. droracle.ainih.govahajournals.org

Monitoring of Glomerular Filtration Rate (GFR) and Serum Creatinine

Monitoring renal function is crucial when initiating and continuing treatment with lisinopril, particularly in individuals with reduced glomerular filtration. nih.govdroracle.aidroracle.ai Serum creatinine (CID 5961) and estimated GFR (eGFR) should be monitored periodically. droracle.aidroracle.ai While a benign increase in serum creatinine may occur at the beginning of therapy, medication should generally only be discontinued (B1498344) if there is a progressive or significant elevation of BUN/creatinine. nih.gov Guidelines suggest holding lisinopril in diabetic nephropathy patients with chronic renal failure if serum creatinine rises more than 30% above baseline within 4 weeks of starting or increasing the dose, or when GFR decreases by more than 30%. medscape.comdroracle.aidroracle.ai However, it is also noted that continuing ACE inhibitors may be recommended even when eGFR falls below 30 mL/min/1.73 m² in certain CKD patients, highlighting the need for individualized decisions and close monitoring. droracle.ai

Risk of Acute Renal Dysfunction

ACE inhibitors like lisinopril can cause a decrease in glomerular filtration rate, potentially leading to acute kidney injury (AKI), particularly in patients whose renal function is highly dependent on angiotensin II-mediated efferent arteriolar vasoconstriction. droracle.ainih.govahajournals.orgconsensus.app This risk is significantly increased in patients with bilateral renal artery stenosis or stenosis in a solitary functioning kidney, as the compensatory mechanism maintaining glomerular pressure is impaired. droracle.aiahajournals.orgdroracle.aiconsensus.app In such cases, blocking angiotensin II with lisinopril can lead to a significant drop in GFR and precipitate AKI. droracle.aidroracle.ai Acute renal failure can also occur in the absence of renal artery stenosis, often in the presence of factors like volume depletion, hypotension, or concurrent diuretic therapy. consensus.app This form of AKI is often reversible upon discontinuation of lisinopril and correction of precipitating factors. consensus.app Therefore, careful patient selection, monitoring of renal function, and awareness of risk factors are essential when prescribing lisinopril to minimize the risk of acute renal dysfunction. droracle.aiahajournals.orgconsensus.app

Pharmacokinetics in Renal Transplant Patients

The pharmacokinetics of lisinopril in renal transplant recipients have been investigated to understand its disposition in this specific patient population, particularly given the altered renal function and concomitant immunosuppressive therapy often present.

Lisinopril is an orally active ACE inhibitor that is not metabolized and is excreted unchanged primarily by the kidneys via glomerular filtration. nih.govdrugs.comnih.govmedicines.org.ukhres.caconsensus.app Its absorption after oral administration is slow and incomplete, with an apparent extent of absorption around 25%, although this can exhibit large inter-subject variability (6% to 60%). drugs.comnih.govmedicines.org.ukhres.camims.com Peak serum concentrations are typically observed within 6 to 7 hours after dosing. nih.govmedicines.org.ukhres.ca Lisinopril does not significantly bind to plasma proteins other than circulating angiotensin-converting enzyme (ACE). nih.govmedicines.org.ukhres.ca

In renal transplant patients, the pharmacokinetics of lisinopril can be influenced by the transplanted kidney's function and the presence of other medications. Studies in pediatric kidney transplant recipients have shown that the disposition of lisinopril is generally similar to that in adults and children without transplants, with peak concentrations occurring within 6 hours and the extent of absorption around 28%. nih.govhres.ca However, some research suggests that the oral bioavailability might be reduced in kidney transplant recipients, potentially due to drug-drug interactions with concomitant immunosuppressive agents or other medications. nih.gov This is supported by a lower fraction of the drug excreted in urine observed in transplant patients compared to those without a transplant (0.19 vs. 0.27). nih.gov

Renal function is a major determinant of lisinopril clearance. nih.gov Impaired renal function decreases the elimination of lisinopril, and this becomes clinically relevant when the glomerular filtration rate (GFR) falls below 30 mL/min/1.73m². nih.govdrugs.commedicines.org.uk In patients with a lower GFR, the elimination half-life is prolonged, and peak and trough lisinopril levels increase. drugs.com

A study in pediatric kidney transplant recipients categorized patients into low GFR (mean eGFR 44.4 ± 9.6 mL/min/1.73m²) and high GFR (mean eGFR 84.8 ± 26.5 mL/min/1.73m²) groups. nih.gov Apparent oral clearance was significantly lower in the low GFR group compared to the high GFR group. nih.gov Consequently, the area under the plasma concentration-time curve (AUC) was approximately 2-fold higher in the low GFR group when adjusted for dose. nih.gov

The time to maximum concentration (Tmax) and terminal elimination half-life (t½) in pediatric kidney transplant recipients have been reported to be similar to those in patients without a kidney transplant (Tmax ~5-6 hours, t½ ~8.8-9.5 hours). nih.gov However, dose-adjusted AUC and maximum concentration (Cmax) were lower in pediatric kidney transplant patients compared to those without a transplant. nih.gov

The following table summarizes some pharmacokinetic parameters observed in pediatric kidney transplant recipients:

PK ParameterValue (Pediatric Kidney Transplant Recipients)Value (Pediatric Patients without Transplant)
Time to Maximum Concentration (Tmax)~5-6 hours nih.gov~6 hours nih.gov
Apparent Terminal Elimination Half-life (t½)~9.5 hours nih.gov~8.8 hours nih.gov
Extent of Absorption (based on urinary recovery)~28% hres.ca (~19% in one study) nih.gov~28% hres.ca (~27% in one study) nih.gov

The impact of renal function on lisinopril clearance in pediatric kidney transplant recipients is further illustrated by the following data:

GFR GroupApparent Oral Clearance (L/h/70 kg) (Geometric Mean)Dose-adjusted AUC₀₋₂₄ (ng·h/mL) (Geometric Mean)
Low GFR (mean eGFR 44.4 ± 9.6 mL/min/1.73m²)11.9 (95% CI 8.4, 7.0) nih.gov553 nih.gov
High GFR (mean eGFR 84.8 ± 26.5 mL/min/1.73m²)24.0 (95% CI 19.4, 29.5) nih.gov256 nih.gov

Clinical Efficacy in Special Patient Populations

Pediatric Populations (Aged 6-16 Years)

Efficacy in Pediatric Hypertension

Lisinopril has demonstrated efficacy in lowering blood pressure in hypertensive children aged 6 to 16 years. consensus.appnih.govoup.com A controlled study involving 115 hypertensive children in this age range explored the dose-response relationship of lisinopril. nih.govoup.comrima.org The study found that lisinopril administered once daily effectively lowered blood pressure within two weeks in a dose-dependent manner. nih.govoup.comresearchgate.net This antihypertensive effect was consistent across various subgroups, including age, Tanner stage, ethnicity, and gender. nih.govoup.comrima.orgresearchgate.net A starting dose of 0.07 mg/kg once daily (up to 5 mg) has shown consistent antihypertensive efficacy in this population. rima.orgdrugs.com Higher doses were associated with greater reductions in blood pressure. rima.org

Table 1: Blood Pressure Reduction in Pediatric Patients (6-16 years) after 2 Weeks of Lisinopril Treatment

Dose Group (by body weight)Sitting Diastolic BP Change (mmHg)Sitting Systolic BP Change (mmHg)
Low-7.6 rima.orgSimilar findings observed rima.org
Middle-9.3 rima.orgSimilar findings observed rima.org
High-16.4 rima.orgSimilar findings observed rima.org

*Data extracted from a study in hypertensive children aged 6 to 16 years. rima.org

Geriatric Populations

Age-Related Changes in Lisinopril Disposition

In elderly patients, pharmacokinetic studies indicate that maximum blood levels and the area under the plasma concentration-time curve (AUC) for lisinopril can be approximately doubled compared to younger patients. hres.cafda.gov This is primarily attributed to age-related decreases in renal elimination. nih.govmsdmanuals.comresearchgate.net Lisinopril is excreted unchanged in the urine, and decreased renal function, which is common in the elderly, leads to higher and more sustained blood levels of the drug. drugbank.comnih.gov While age-related changes in absorption, distribution, and metabolism exist, decreased renal clearance is a more significant factor influencing lisinopril disposition in older adults. msdmanuals.comresearchgate.net

Patients with Diabetes Mellitus

Lisinopril is widely used in the management of diabetes, particularly for its role in managing hypertension and preventing diabetic complications. consensus.appconsensus.app Lisinopril has shown significant efficacy in reducing blood pressure in patients with type 2 diabetes and hypertension. consensus.app Studies indicate that it effectively lowers both systolic and diastolic blood pressure in this population. consensus.appconsensus.app

Beyond blood pressure control, lisinopril offers significant renal protection in diabetic patients. consensus.appnih.govconsensus.app It has been consistently shown to reduce urinary albumin excretion, a key indicator of kidney damage, in patients with type 2 diabetes and microalbuminuria. consensus.appconsensus.appconsensus.app This renoprotective effect appears to be greater with lisinopril compared to certain other antihypertensive agents like atenolol (B1665814), even when blood pressure reductions are similar. nih.govconsensus.app Long-term studies have confirmed the ability of lisinopril to slow the progression of renal disease in normotensive patients with type 1 diabetes, particularly those with microalbuminuria. consensus.appconsensus.appnih.gov The renoprotective effects are not solely due to blood pressure reduction but may involve other mechanisms, such as reducing proteinuria. consensus.app

Lisinopril may also have beneficial effects on other diabetic complications. The EUCLID (EUrodiab Controlled trial of Lisinopril in Insulin-Dependent Diabetes) trial indicated that lisinopril slowed the progression to retinopathy over 2 years in patients with type 1 diabetes. consensus.appnih.gov Furthermore, a post hoc analysis of the GISSI-3 trial suggested that lisinopril reduced 6-week mortality rates in diabetic patients when initiated early after an acute myocardial infarction. nih.govnih.govahajournals.org This reduction in mortality was significantly higher in diabetic patients compared to non-diabetic patients in the study. nih.govahajournals.org

Table 3: Effects of Lisinopril in Diabetic Patients

Clinical OutcomeObserved EffectRelevant Population
Blood Pressure ReductionSignificant reduction in systolic and diastolic BP consensus.appconsensus.appType 2 Diabetes with Hypertension consensus.app
Reduction in Urinary Albumin ExcretionSignificant reduction in AER consensus.appconsensus.appconsensus.appType 2 Diabetes with Microalbuminuria consensus.appconsensus.appconsensus.app
Slowed Progression of Renal DiseaseObserved in normotensive patients with microalbuminuria consensus.appconsensus.appnih.govType 1 Diabetes consensus.appconsensus.appnih.gov
Slowed Progression of RetinopathySlowed progression by at least one level over 2 years consensus.appnih.govType 1 Diabetes consensus.appnih.gov
Reduced 6-week Mortality post-MIDecreased mortality compared to placebo, significantly higher in diabetics nih.govnih.govahajournals.orgDiabetic patients with Acute Myocardial Infarction nih.govnih.govahajournals.org

Impact on Blood Pressure Control and Glycemic Parameters

Lisinopril effectively lowers blood pressure in patients with diabetes and hypertension. consensus.app This is a primary goal in managing diabetic patients to reduce the risk of cardiovascular and renal complications.

Crucially, clinical evidence indicates that lisinopril does not adversely affect glycemic control in diabetic patients. nih.govayubmed.edu.pk Studies have shown that fasting and postprandial blood glucose levels were not altered with lisinopril treatment in hypertensive patients with non-insulin-dependent diabetes mellitus. ayubmed.edu.pk Furthermore, no patients with normal glucose tolerance developed diabetes mellitus during one study with lisinopril. ayubmed.edu.pk Some research even suggests that lisinopril may improve insulin (B600854) sensitivity in hypertensive patients, including those with type 2 diabetes. consensus.appayubmed.edu.pksinglecare.comconsensus.app This potential improvement in insulin sensitivity could be an additional advantage in managing patients with diabetes.

Unlike some other antihypertensive medications, such as hydrochlorothiazide (B1673439), lisinopril has not been associated with significant increases in plasma glucose levels. ahajournals.orgnih.govahajournals.org In fact, one study comparing lisinopril and hydrochlorothiazide in obese hypertensive patients showed a significant increase in plasma glucose after 12 weeks of hydrochlorothiazide therapy compared to lisinopril. ahajournals.orgnih.govahajournals.org

Patients with Obese Hypertension

Obesity is strongly linked to hypertension, and managing blood pressure in obese individuals can be particularly challenging. Lisinopril has been evaluated for its efficacy in this population.

In a multicenter, placebo-controlled study involving obese patients with hypertension, lisinopril was found to be as effective as hydrochlorothiazide in reducing both office systolic and diastolic blood pressure after 12 weeks of monotherapy. ahajournals.orgnih.gov Both lisinopril and hydrochlorothiazide significantly lowered 24-hour blood pressure compared to placebo, as confirmed by ambulatory blood pressure monitoring. ahajournals.orgnih.gov

Interestingly, the study showed that while both drugs were effective, a larger percentage of patients responding to hydrochlorothiazide required the highest dose to maintain blood pressure control, whereas a notable proportion of lisinopril responders were controlled on the initial dose. ahajournals.org This suggests that lisinopril may offer greater efficacy as monotherapy at lower doses compared to hydrochlorothiazide in this population. ahajournals.orgnih.govahajournals.org

Response to lisinopril therapy in obese hypertensive patients can be influenced by factors such as race and age. ahajournals.orgnih.govoup.comnih.gov For instance, obese white and younger patients have shown better responses to ACE inhibitor therapy, while obese black patients have tended to respond better to diuretic therapy. ahajournals.org Men may respond better to lisinopril than hydrochlorothiazide, whereas women may respond well to both. oup.comnih.gov Furthermore, the study indicated that "nondipper" obese hypertensives responded well to both lisinopril and hydrochlorothiazide, while "dippers" responded to lisinopril but not hydrochlorothiazide. oup.comnih.gov

Regarding metabolic parameters in obese hypertensive patients, studies have indicated that lisinopril does not significantly affect insulin or lipid profiles. ahajournals.orgnih.govahajournals.org This is in contrast to hydrochlorothiazide, which has been shown to increase plasma glucose and decrease serum potassium levels. ahajournals.orgnih.govahajournals.org The favorable metabolic profile of lisinopril in obese hypertensive patients suggests it may be advantageous for those at higher risk of metabolic disorders. ahajournals.orgnih.govahajournals.org

Table 1: Summary of Blood Pressure Changes in Obese Hypertensive Patients (12-Week Study) ahajournals.orgnih.gov

Treatment GroupBaseline Office SBP (mmHg)Change in Office SBP (mmHg)Baseline Office DBP (mmHg)Change in Office DBP (mmHg)
Lisinopril147 ± 15-9.2 ± -98 ± 6-8.3 ± -
Hydrochlorothiazide148 ± 14-10.0 ± -98 ± 5-7.7 ± -
Placebo146 ± 13-4.6 ± -96 ± 4-3.3 ± -

Note: Values are mean ± standard deviation. Changes are from baseline to week 12. Statistical significance compared to placebo was observed for both lisinopril and hydrochlorothiazide (P<0.05 for SBP, P<0.005 for DBP). No significant difference was observed between lisinopril and hydrochlorothiazide for SBP, but lisinopril showed a greater reduction in DBP at weeks 4 and 8. ahajournals.org

Table 2: Impact on Plasma Glucose in Obese Hypertensive Patients (12-Week Study) ahajournals.orgnih.govahajournals.org

Treatment GroupChange in Plasma Glucose (mmol/L) from Baseline to Week 12
Lisinopril-0.21
Hydrochlorothiazide+0.31

Note: Plasma glucose increased significantly after 12 weeks of hydrochlorothiazide therapy compared with lisinopril (P<0.001). ahajournals.orgnih.govahajournals.org

Adverse Event Profiles and Mechanisms

Mechanisms of Common Adverse Effects

Angioedema Pathophysiology

Angioedema is a rare but potentially serious adverse effect characterized by localized swelling of the deep layers of the skin and mucous membranes beckerentandallergy.commedicaljournals.se. The pathophysiology of angioedema associated with lisinopril primarily involves the accumulation of bradykinin (B550075) beckerentandallergy.comdermnetnz.org. Angiotensin-converting enzyme is also responsible for the degradation of bradykinin, a potent vasodilator peptide medicaljournals.secvpharmacology.com. Inhibition of ACE by lisinopril leads to reduced breakdown of bradykinin, resulting in elevated levels of this peptide in various tissues beckerentandallergy.comdermnetnz.org. Increased bradykinin levels enhance vascular permeability, causing plasma to leak into the surrounding tissues and leading to swelling beckerentandallergy.com. This mechanism distinguishes ACE inhibitor-induced angioedema from histamine-mediated allergic reactions dermnetnz.orgracgp.org.au. While the exact reasons why only a subset of patients develop angioedema are not fully understood, genetic predispositions affecting other pathways involved in bradykinin metabolism may play a role medicaljournals.sedermnetnz.org.

Cough Etiology

A persistent dry cough is a common adverse effect associated with lisinopril and other ACE inhibitors droracle.aiconsensus.appnih.gov. The mechanism underlying this cough is believed to involve the accumulation of certain mediators in the respiratory tract that are normally degraded by ACE droracle.aiconsensus.appnih.gov. These mediators include bradykinin, substance P, and potentially prostaglandins (B1171923) droracle.ainih.govacpjournals.org. Similar to its role in angioedema, the inhibition of bradykinin degradation by lisinopril is thought to contribute significantly to the cough droracle.aiconsensus.appnih.gov. Elevated levels of bradykinin and substance P can stimulate sensory nerve fibers in the airways, leading to the activation of the cough reflex droracle.aiconsensus.appnih.gov. Prostaglandins may also play a role, as their production can be stimulated by bradykinin nih.govacpjournals.org. The cough is typically dry and non-productive and usually resolves after discontinuation of lisinopril droracle.ainih.gov.

Hypotension Mechanisms

Lisinopril's primary therapeutic effect is the reduction of blood pressure, but excessive hypotension can occur as an adverse effect wikipedia.orggoodrx.com. The mechanism of hypotension is directly related to lisinopril's inhibition of the RAAS patsnap.comgoodrx.com. By blocking ACE, lisinopril reduces the production of angiotensin II, a potent vasoconstrictor wikipedia.orgpatsnap.com. This leads to decreased peripheral vascular resistance and vasodilation, lowering blood pressure patsnap.comgoodrx.com. Additionally, the reduction in angiotensin II levels decreases the secretion of aldosterone (B195564), a hormone that promotes sodium and water retention wikipedia.orgpatsnap.comgoodrx.com. Reduced aldosterone leads to increased sodium and water excretion by the kidneys, decreasing blood volume and further contributing to the hypotensive effect wikipedia.orggoodrx.com. While these effects are generally beneficial in managing hypertension, they can lead to symptomatic hypotension, particularly in individuals who are volume-depleted or have activated RAAS ahajournals.org.

Renal Function Impairment and Hyperkalemia Development

Lisinopril can influence renal function and electrolyte balance, potentially leading to renal impairment and hyperkalemia ahajournals.orgresearchgate.net. Angiotensin II plays a role in maintaining glomerular filtration rate (GFR) by constricting the efferent arteriole in the kidney medbullets.comvin.com. In certain individuals, particularly those with pre-existing renal impairment, bilateral renal artery stenosis, or severe heart failure, GFR may be highly dependent on the vasoconstrictive effect of angiotensin II ahajournals.orgmedbullets.com. By inhibiting angiotensin II production, lisinopril can reduce efferent arteriolar tone, potentially leading to a decrease in GFR and functional renal insufficiency ahajournals.orgmedbullets.com.

Hyperkalemia, or elevated serum potassium levels, can also occur with lisinopril use goodrx.comebmconsult.com. This is primarily due to the reduction in aldosterone secretion caused by decreased angiotensin II levels ebmconsult.comnih.govnews-medical.net. Aldosterone promotes the excretion of potassium in the kidneys goodrx.comebmconsult.comnews-medical.net. With reduced aldosterone activity, potassium retention increases, potentially leading to hyperkalemia ebmconsult.comnih.govnews-medical.net. The risk of hyperkalemia is increased in patients with pre-existing renal dysfunction, diabetes, or those concurrently using potassium-sparing diuretics or potassium supplements ebmconsult.comnih.gov.

Data on the impact of ACE inhibitors on renal function can be illustrated by studies comparing lisinopril to other antihypertensive agents in patients with diabetic nephropathy, showing a reduction in albuminuria, a marker of kidney damage consensus.app.

StudyTreatment GroupChange in Albuminuria
Study 1 (Hypertensive NIDDM patients) consensus.appLisinopril-45%
Atenolol (B1665814)-12%
Study 2 (Long-term NIDDM patients) consensus.appLisinopril-55%
Atenolol-15%
Study 3 (Type 1 diabetic patients) consensus.appLisinopril-52%
NisoldipineNo significant effect

Note: Data derived from research findings on the effects of lisinopril in diabetic nephropathy consensus.app.

Gastrointestinal Considerations

While not as common or well-established mechanistically as angioedema, cough, or hypotension, gastrointestinal disturbances can occur with lisinopril. Nausea and diarrhea have been reported as common side effects wikipedia.orggoodrx.com. The precise mechanisms underlying these gastrointestinal effects are not as extensively documented as those for other adverse events. However, alterations in local kinin levels or other systemic effects of ACE inhibition could potentially influence gastrointestinal motility or secretion.

Exploratory Therapeutic Applications and Off Label Uses

Migraine Prophylaxis

The potential of lisinopril as a prophylactic treatment for migraine headaches has been explored in clinical studies. A randomized, placebo-controlled, crossover study investigated the efficacy of lisinopril in patients experiencing two to six migraine episodes per month. The study found that lisinopril treatment resulted in a statistically significant reduction in several key migraine parameters compared to placebo. bmj.com

Key findings from this study included:

A reduction in the number of hours with headache by 20% (95% confidence interval [CI] 5% to 36%). bmj.com

A decrease in the number of days with headache by 17% (95% CI 5% to 30%). bmj.com

A 21% reduction in the number of days with migraine (95% CI 9% to 34%). bmj.com

The headache severity index was reduced by 20% (95% CI 3% to 37%). bmj.com

Additionally, 14 participants experienced at least a 50% reduction in days with migraine during the lisinopril treatment period compared to placebo. bmj.com An open-label study also indicated that even a low dose of lisinopril might be effective in reducing migraine attack frequency and the consumption of acute migraine medications. nih.gov

Prevention of Diabetes Mellitus Onset

Research suggests that ACE inhibitors, including lisinopril, may play a role in the prevention of new-onset type 2 diabetes mellitus, particularly in individuals at high risk. nih.govescardio.orgconsensus.app While the prevention of diabetes has not been a primary endpoint in many large cardiovascular trials, secondary analyses and dedicated studies have provided insights into this potential benefit. nih.gov

In one analysis, patients treated with lisinopril demonstrated a decreased risk of developing new-onset diabetes compared to those treated with chlorthalidone (B1668885). medscape.com Among patients without diabetes at the start of the trial, the frequency of new-onset diabetes at four years was lower in the lisinopril group (8.1%) compared to the chlorthalidone group (11.6%). medscape.com Meta-analyses have also indicated that ACE inhibitors in general are associated with a reduction in the incidence of newly diagnosed diabetes. consensus.app

Myocardial Fibrosis Regression

Myocardial fibrosis, a key component of adverse cardiac remodeling, contributes to increased myocardial stiffness and impaired diastolic function. Studies in both animal models and humans have investigated the effect of lisinopril on the regression of myocardial fibrosis. clinmedjournals.orgunav.edunih.govahajournals.org

In spontaneously hypertensive rats with established cardiac fibrosis and left ventricular hypertrophy (LVH), treatment with lisinopril resulted in the regression of myocardial fibrosis and improved diastolic stiffness. clinmedjournals.orgnih.gov A prospective, randomized, double-blind trial in patients with primary hypertension, LVH, and diastolic dysfunction compared lisinopril to hydrochlorothiazide (B1673439). ahajournals.org After six months, the lisinopril group showed a significant reduction in myocardial fibrosis, assessed by left ventricular collagen volume fraction and myocardial hydroxyproline (B1673980) concentration, compared to the hydrochlorothiazide group. ahajournals.org

Data from this study is summarized below:

ParameterBaseline (Lisinopril)6 Months (Lisinopril)Baseline (HCTZ)6 Months (HCTZ)P-value (Lisinopril vs HCTZ change)
Collagen Volume Fraction (%)6.9 ± 0.66.3 ± 0.6--< 0.05
Myocardial Hydroxyproline (μg/mg dry weight)9.9 ± 0.38.3 ± 0.4--< 0.00001
Early Filling/Atrial Contraction Ratio0.72 ± 0.040.91 ± 0.06--< 0.05
Isovolumic Relaxation Time (ms)123 ± 981 ± 5--< 0.00002

Note: HCTZ data for Collagen Volume Fraction and Myocardial Hydroxyproline not explicitly provided in the snippet for comparison, but the P-values indicate a significant difference in change compared to HCTZ.

This regression of fibrosis was associated with improvements in left ventricular diastolic function. ahajournals.org

Mitral Valve Regurgitation Management

The role of ACE inhibitors, including lisinopril, in the management of chronic mitral regurgitation (MR) has been investigated, particularly in the context of reducing the volume load on the left ventricle and left atrium. nih.govmedscape.com While guidelines may not universally recommend medical therapy for asymptomatic primary MR, some physicians utilize pharmacologic agents in managing chronic MR. researchgate.net

A study evaluating the impact of chronic lisinopril therapy on left atrial size and mitral regurgitation in patients with chronic organic MR demonstrated beneficial effects. nih.govnih.gov The study found that lisinopril treatment significantly reduced the mitral regurgitant fraction at one year compared to placebo. nih.govnih.gov Furthermore, significant reductions were observed in both maximum and minimum left atrial volumes in the lisinopril group. nih.gov

Key findings regarding changes at one year:

ParameterChange with LisinoprilChange with PlaceboP-value
Mitral Regurgitant Fraction-6.7% ± 3.5%3.5% ± 3.2%< 0.05
Maximum Left Atrial VolumeReduced (88±33 mL to 75±23 mL)-< 0.01
Minimum Left Atrial VolumeReduced (46±20 mL to 38±16 mL)-< 0.01

Note: Specific placebo values for changes in LA volumes were not provided in the snippet, but the P-values indicate significant reductions with lisinopril.

This reduction in left atrial volume suggests a positive effect on atrial remodeling in the setting of chronic MR. nih.gov

Cardiomyopathy in Duchenne Muscular Dystrophy

Cardiomyopathy is a common and serious complication in Duchenne Muscular Dystrophy (DMD). ACE inhibitors, such as lisinopril, have been explored for their potential in preventing or treating cardiac complications in individuals with DMD. cochrane.orgamegroups.orgduchenneuk.org

Studies suggest that early treatment with ACE inhibitors or angiotensin receptor blockers (ARBs) may be beneficial in boys with DMD. cochrane.orgduchenneuk.org A study comparing lisinopril and losartan (B1675146) in boys with newly diagnosed DMD cardiomyopathy found that both treatments were equally effective in preserving or improving left ventricular ejection fraction (LVEF) after 12 months. cochrane.orginstitut-myologie.org Mean LVEF improved in both groups over the study period. institut-myologie.org

Research in mouse models of DMD has also indicated that early treatment with a combination that includes lisinopril may help preserve cardiac and skeletal muscle function and reduce cardiomyocyte damage and fibrosis. nih.gov

Male Infertility (Oligospermia)

Alterations in the renin-angiotensin system may be linked to male infertility, leading to investigations into the effects of ACE inhibitors like lisinopril on sperm parameters in men with oligospermia (low sperm concentration). researchgate.netijrcog.orgijrcog.org

Pilot studies have explored the use of low-dose lisinopril in normotensive men with idiopathic oligospermia. researchgate.netijrcog.orgijrcog.orgresearchgate.net A randomized controlled trial investigated the effects of lisinopril in addition to zinc-folic acid compared to zinc-folic acid alone in infertile males with idiopathic oligospermia. ijrcog.org The study reported a significant rise in sperm concentration and total motile sperm count in both groups, but the increases were higher in the group receiving lisinopril. ijrcog.orgijrcog.org

Observed changes in sperm parameters over 12 weeks:

ParameterMean Difference (Lisinopril + Zinc-Folic Acid vs. Zinc-Folic Acid Alone)Percentage Increase (Lisinopril + Zinc-Folic Acid vs. Zinc-Folic Acid Alone)
Sperm Concentration2.36 ± 2.04 million/ml vs 1.53 ± 1.8 million/ml22.65% vs 16.70%
Total Motile Sperm Count11.64 ± 8.28 million vs 9.95 ± 6.11 million-

Normalization of sperm count (≥15 million/ml) was also higher in the lisinopril group (18.4%) compared to the zinc-folic acid alone group (8.3%), with a relative risk of 2.21 (95% CI 0.648-4.56%). ijrcog.orgijrcog.org Another pilot study suggested that prolonged treatment with low-dose lisinopril may improve sperm quantity and quality and potentially enhance fertility in approximately half of treated normotensive men with idiopathic oligospermia. researchgate.net This study observed increases in total sperm cell count and the percentage of motile sperm cells, while the percentage of sperm cells with abnormal morphology decreased. researchgate.net

Diabetic Retinopathy

Diabetic retinopathy is a significant microvascular complication of diabetes. The EUCLID (EURODIAB Controlled Trial of Lisinopril in Insulin-dependent Diabetes Mellitus) study investigated the effect of lisinopril on the progression of diabetic retinopathy in normotensive patients with type 1 diabetes. consensus.appjwatch.orgdiabetesjournals.orgnih.govdovepress.com

The study found that lisinopril appeared to reduce the progression of diabetic retinopathy. jwatch.orgnih.gov Retinopathy progressed by one level in a smaller percentage of lisinopril patients (21 of 159) compared to placebo patients (39 of 166), resulting in an odds ratio for lisinopril of 0.5. jwatch.org Lisinopril also demonstrated a reduced progression of retinopathy by two levels (OR, 0.30) and a reduced progression to proliferative retinopathy (OR, 0.20). jwatch.org While these findings were considered preliminary and the study was not primarily powered for eye-related outcomes, they suggested a potential protective effect of lisinopril on diabetic retinopathy progression. jwatch.orgnih.gov However, some analyses have noted potential confounding factors in the EUCLID study, such as differences in mean A1C levels between groups. diabetesjournals.org

Future Directions and Emerging Research Avenues

Precision Medicine Approaches to Lisinopril Therapy

Precision medicine in the context of Lisinopril therapy seeks to tailor treatment based on individual patient characteristics, including genetic factors, to improve efficacy and optimize outcomes. nih.govclosedloopmedicine.comdicardiology.com Variability in response to antihypertensive therapies, including ACE inhibitors like Lisinopril, is influenced by multiple factors, such as genetic predispositions and ethnicity. researchgate.nettandfonline.com

Studies are investigating the association between genetic variants and the effectiveness of ACE inhibitors. For instance, variations at the ACE gene locus, specifically the insertion (I) or deletion (D) of an Alu repeat in intron 16 (rs1799752), have been examined in relation to blood pressure response to ACE inhibitors, including Lisinopril. nih.gov Some research suggests that the D/D genotype may be associated with a greater blood pressure lowering response to Lisinopril and enalapril, potentially due to higher ACE serum levels and activity in individuals with this genotype. nih.gov

Furthermore, pilot studies have evaluated genetic markers associated with response to Lisinopril in patients with uncontrolled hypertension. nih.gov In one observational study using a candidate gene approach, single nucleotide variants (SNVs) in the AGT, REN, and ACE2 genes were found to be associated with the effectiveness of Lisinopril, defined as a 10% decrease in systolic blood pressure at 1-week follow-up. nih.gov Specifically, SNVs in AGT (p = 0.0141), REN (p = 0.0192), and ACE2 (p = 0.0002) were associated with successful treatment on Lisinopril in a pilot cohort. nih.gov Larger studies are needed to confirm if variants in the renin and angiotensin pathway affect Lisinopril effectiveness. nih.gov

The Precision Hypertension Care Study (PHYSIC) sequentially tested different blood pressure-lowering medicines, including Lisinopril, in individuals with hypertension to determine if tailoring drug choice could improve blood pressure control. dicardiology.com Findings from this study highlight the potential of personalized medicine in cardiovascular care and suggest that optimizing existing treatments for maximum patient benefit may reduce the need for higher doses and multiple medications. dicardiology.com

Genetic factors may also influence the efficacy of Lisinopril in preventing renal disease progression. consensus.app For example, the EURODIAB Controlled Trial of Lisinopril in IDDM explored the influence of ACE gene polymorphism on renal disease progression in patients with insulin-dependent diabetes mellitus (IDDM). consensus.app The study found that patients with the II genotype had a faster rate of albumin excretion rate (AER) progression on placebo but responded better to Lisinopril treatment compared to other genotypes. consensus.app

The integration of pharmacogenomics into hypertension care is seen as a potential strategy to address the burden of uncontrolled hypertension by enhancing therapeutic efficacy and improving cardiovascular outcomes. researchgate.nettandfonline.com

Novel Formulations and Delivery Systems

Research is being conducted to develop novel formulations and delivery systems for Lisinopril to potentially improve its pharmacokinetic properties, such as bioavailability and duration of action, and enhance patient compliance. omicsonline.orgnih.govajptonline.comresearchgate.netinnovareacademics.ingminsights.com

Lisinopril belongs to BCS class III, characterized by high solubility and low permeability, with an average oral bioavailability of approximately 25% and a half-life of around 12 hours. omicsonline.orgnih.govresearchgate.netmayoclinic.org Its absorption can be slow and incomplete from the gastrointestinal tract, with a wide range of bioavailability observed between individuals (6% to 60%). mims.com

Efforts are underway to develop advanced drug delivery systems to overcome limitations associated with conventional oral formulations, such as limited permeation and low dissolution. researchgate.net Novel strategies include the development of phospholipid complexes to improve Lisinopril's liposolubility and facilitate its integration into self-nanoemulsifying drug delivery systems (SNEDDS). omicsonline.org Preliminary research has shown that phospholipid-based SNEDDS for Lisinopril delivery can enhance its oral bioavailability. omicsonline.org

Other novel formulations being explored include fast-dissolving tablets, designed to disintegrate rapidly in the mouth, which could be beneficial for patients who have difficulty swallowing. ajptonline.com Studies have investigated the use of various synthetic superdisintegrants in the formulation of fast-dissolving Lisinopril tablets. ajptonline.com

Pulsatile drug delivery systems are also being developed for Lisinopril. nih.govinnovareacademics.in These systems are designed to release the drug after a predetermined lag time, which could be advantageous for conditions where drug levels need to be highest at specific times, such as in the early morning for blood pressure control. nih.gov Research has explored the development of press-coated, floating-pulsatile drug delivery systems for Lisinopril, combining a rapid-release core tablet with a barrier layer for pulsatile release and a buoyant layer for gastric retention. nih.gov Studies have evaluated the in vitro and in vivo performance of such formulations. nih.gov

The development of extended-release formulations is also a focus, aiming for once-daily dosing to provide sustained blood pressure control and potentially improve patient adherence. gminsights.com Additionally, while typically administered orally, the potential for intravenous formulations for acute management in hospitalized patients is being considered. gminsights.com

Long-Term Outcome Studies in Diverse Patient Cohorts

Ongoing and future research includes long-term outcome studies of Lisinopril therapy in diverse patient populations to better understand its effects and optimize treatment strategies across different demographic groups and clinical conditions. dentalclinicinwhitefield.comsportingsm.com

While Lisinopril has demonstrated benefits in various patient populations, including those with hypertension, heart failure, and after myocardial infarction, the long-term impact and optimal use in specific diverse cohorts warrant further investigation. wikipedia.orgdrugbank.comdentalclinicinwhitefield.comprime-care.co.ukwikipedia.orgmedcentral.com

Studies like the Assessment of Treatment with Lisinopril and Survival (ATLAS) trial have investigated the effects of different doses of Lisinopril on morbidity and mortality in patients with chronic heart failure over long periods. hres.caahajournals.org The ATLAS study, an international, multicenter, double-blind, parallel-group clinical trial, compared the effects of low doses (2.5-5.0 mg daily) versus high doses (32.5-35.0 mg daily) of Lisinopril in patients with chronic heart failure (NYHA class II-IV). hres.caahajournals.org While the study did not find a statistically significant difference in the primary endpoint of all-cause mortality between the high-dose and low-dose groups, it indicated that high doses were associated with a lower risk of the combined outcome of mortality and hospitalization and fewer hospitalizations for heart failure. medcentral.comhres.caahajournals.org

Research continues to explore the long-term effects of Lisinopril, particularly in diverse populations, to ensure its effectiveness and safety across a wide range of patients encountered in clinical practice. sportingsm.com This includes understanding potential differences in response based on factors like ethnicity and age. researchgate.nettandfonline.com

Mechanistic Investigations of Unexplained Therapeutic Benefits

Mechanistic investigations are crucial for elucidating the full spectrum of Lisinopril's therapeutic effects, including potential benefits beyond its primary role in the renin-angiotensin-aldosterone system (RAAS) inhibition. wikipedia.orgdrugbank.comwikipedia.orgmims.comhres.ca While Lisinopril's primary mechanism involves blocking the conversion of angiotensin I to angiotensin II, it also affects the degradation of bradykinin (B550075), a potent vasodilator peptide. wikipedia.orghres.ca The exact role of bradykinin potentiation in Lisinopril's therapeutic effects is an area of ongoing investigation. hres.ca

Emerging research avenues include exploring potential novel applications and the underlying mechanisms. For example, animal studies have suggested possible antidepressant effects of ACE inhibitors, including Lisinopril, with investigations into the biochemical actions involved, such as the role of bradykinin and the mTORC1 pathway. jwatch.org Lisinopril demonstrated greater penetration into the brain and a more rapid antidepressant effect compared to captopril (B1668294) in mouse models of depression. jwatch.org While these findings are from animal studies, they suggest potential avenues for further mechanistic research into unexpected therapeutic benefits. jwatch.org

Investigations are also focused on understanding the mechanisms behind variability in patient response and identifying factors that contribute to optimal outcomes. This includes exploring the impact of genetic variants on the RAAS pathway and other relevant biological systems. nih.govpharmgkb.org

Furthermore, mechanistic studies are delving into the intestinal absorption pathways of Lisinopril to understand the factors limiting its permeability and to identify appropriate strategies for enhancing absorption through novel delivery systems. researchgate.net Research has indicated the dominance of paracellular absorption at higher concentrations and the potential role of P-gp intestinal efflux in limiting permeation. researchgate.net

Understanding the detailed mechanisms of how different doses of Lisinopril impact physiological parameters, such as aerobic exercise capacity in heart failure patients, is also an area of mechanistic investigation. nih.gov One study found that, contrary to expectations, aerobic exercise capacity was greater with a lower dose of Lisinopril compared to a higher dose in heart failure patients, suggesting the need for tailored dosing to optimize functional benefits. nih.gov

These mechanistic investigations aim to provide a deeper understanding of Lisinopril's actions, potentially leading to the identification of new therapeutic targets, optimized dosing strategies, and the expansion of its clinical applications.

Q & A

Q. What are the primary mechanisms through which Lisinopril exerts its antihypertensive effects in experimental models?

Lisinopril, an angiotensin-converting enzyme inhibitor (ACEI), reduces blood pressure by blocking the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This inhibition lowers peripheral vascular resistance and aldosterone secretion, promoting vasodilation and sodium excretion. Experimental studies in rat models demonstrate that chronic ACEI treatment with Lisinopril reduces mean arterial pressure by structurally modifying resistance vessels, despite no observed changes in aortic medial hypertrophy or wall-lumen ratios .

Q. Which standard experimental models are utilized to evaluate Lisinopril's cardioprotective effects?

Rodent models of acute myocardial infarction (MI) are widely used, where coronary artery occlusion induces ischemia. Key parameters include infarct size (stratified as small [<20%], moderate [20–40%], or large [>40%] of the left ventricle), systolic/diastolic function (measured via ±dp/dt), and mortality rates over extended observation periods (≥3 months). Studies highlight that Lisinopril's efficacy in attenuating ventricular remodeling and improving functional outcomes is most pronounced in infarcts <40% .

Q. What analytical methods are validated for quantifying Lisinopril in pharmaceutical formulations?

Reversed-phase HPLC with UV detection (215 nm) is a robust method for quantifying Lisinopril. A validated protocol uses a Nucleosil column (125 × 4.0 mm, 5 µm) with a mobile phase of buffer, isopropyl alcohol, and triethylamine (95:5:0.1) at 1.0 mL/min flow rate. This method achieves linearity, precision, and accuracy within pharmacopeial limits, making it suitable for quality control .

Advanced Research Questions

Q. How should researchers address contradictions between hemodynamic improvements and morphological data in vascular studies involving Lisinopril?

Discrepancies may arise when Lisinopril lowers blood pressure without altering aortic wall structure. Resistance vessel dynamics (where resistance ∝ 1/r⁴) explain this: small changes in vessel radius significantly impact peripheral resistance, even without morphological adaptations. Researchers should combine hemodynamic measurements (e.g., mean arterial pressure) with histomorphometric analyses of resistance vessels (e.g., arterioles) rather than large arteries .

Q. What methodological considerations are critical when designing clinical trials to compare high-dose vs. low-dose Lisinopril in high-risk populations?

The ATLAS trial provides a framework:

  • Population: High-risk patients (e.g., diabetics, elderly, renal impairment).
  • Endpoints: Composite outcomes (e.g., mortality + hospitalization) to capture clinical impact.
  • Subgroup Analysis: Pre-specify subgroups (e.g., diabetics) to assess differential effects.
  • Statistical Power: Ensure adequate sample size to detect modest effect sizes, given high baseline morbidity. High-dose Lisinopril (32.5–35 mg/day) showed significant reductions in hospitalization and mortality trends in high-risk subgroups, with safety profiles comparable to low doses .

Q. How can Quality by Design (QbD) principles optimize topical formulations of Lisinopril?

A 3²-factorial design evaluates variables like propylene glycol (penetration enhancer) and carbopol 934 (viscosity modifier). Responses include skin permeability (Y₁) and viscosity (Y₂). For example, higher propylene glycol increases permeability but reduces viscosity. Design-Expert® software identifies optimal ratios balancing these parameters, ensuring reproducible formulation development .

Q. What experimental design strategies mitigate bias in mortality studies of post-MI Lisinopril treatment?

  • Exclusion Criteria: Omit early deaths (e.g., within 7 days post-MI) to avoid masking treatment effects.
  • Extended Observation: Use ≥12-month follow-ups to capture delayed mortality benefits.
  • Stratification by Infarct Size: Analyze outcomes separately for small/moderate vs. large infarcts, as Lisinopril’s benefits are infarct-size-dependent .

Q. How do researchers validate structural characterization of Lisinopril in stability studies?

Fourier Transform Infrared Spectroscopy (FTIR) confirms drug integrity by identifying functional groups (e.g., carboxyl, amine) in Lisinopril. Powder samples are compressed onto a crystal plate, and spectral peaks (e.g., 1700–1600 cm⁻¹ for carbonyl groups) are compared against reference standards. This method detects degradation products and excipient interactions .

Methodological Frameworks

Q. Which frameworks guide hypothesis formulation in Lisinopril research?

The PICOT framework structures research questions:

  • Population: e.g., Hypertensive patients with diabetes.
  • Intervention: e.g., High-dose Lisinopril.
  • Comparison: e.g., Low-dose Lisinopril or alternative ACEIs.
  • Outcome: e.g., Cardiovascular mortality.
  • Time: e.g., 5-year follow-up. This ensures clarity and alignment with clinical relevance .

Q. What statistical adjustments are required for post-hoc analyses in comparative ACEI studies?

Use Bonferroni or Holm corrections to control family-wise error rates in multiple comparisons. For example, in a study comparing Lisinopril with four other ACEIs, uncorrected p-values (e.g., p = 0.048 for Lisinopril vs. Fosinopril) lose significance after correction, necessitating cautious interpretation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.